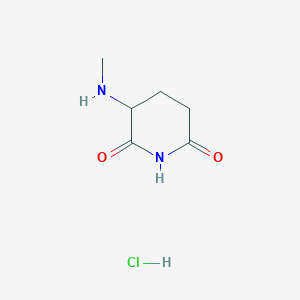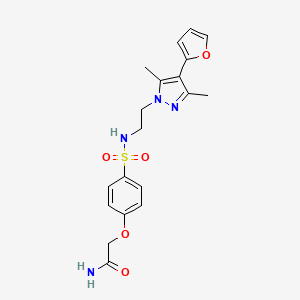
3-(Methylamino)piperidine-2,6-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylamino)piperidine-2,6-dione hydrochloride is a useful research compound. Its molecular formula is C6H11ClN2O2 and its molecular weight is 178.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
3-(Methylamino)piperidine-2,6-dione hydrochloride is involved in various chemical synthesis processes. For instance, it reacts with alkylamides in liquid ammonia in the presence of an oxidizing agent, leading to the formation of isomeric alkylaminated products. Such reactions are fundamental in the development of new chemical compounds and have applications in the synthesis of medicinal and industrial chemicals (Gulevskaya et al., 1994).
Synthesis of Cyclic Peptides and Cancer Research
Piperazinediones, like this compound, are the smallest cyclic peptides and are a common motif in several natural products with therapeutic properties. They have shown antitumor activity against various types of cancers and have been used in clinical trial combination therapy. These compounds' ability to affect cell growth is of significant interest in cancer research and treatment (Mancilla et al., 2002).
Lipid Peroxidation Inhibition
Compounds like this compound have been studied as potent inhibitors of lipid peroxidation. They have shown effectiveness in brain homogenates and purified brain synaptosomes, suggesting potential applications in neurological research and therapy (Braughler et al., 1987).
Luminescent Properties and Photo-induced Electron Transfer
The luminescent properties and photo-induced electron transfer characteristics of compounds like this compound are of interest in the field of materials science. These properties have applications in the development of new materials and technologies for sensing and imaging (Gan et al., 2003).
Aromatase Inhibition for Estrogen-Dependent Diseases
Derivatives of 3-(Methylamino)piperidine-2,6-dione have been synthesized and tested for their efficacy in inhibiting aromatase, an enzyme responsible for the conversion of androgens to estrogens. This research is particularly relevant in the treatment of estrogen-dependent diseases like breast cancer (Hartmann et al., 1992).
Safety and Hazards
Mécanisme D'action
Target of Action
3-(Methylamino)piperidine-2,6-dione hydrochloride is a functionalized Cereblon ligand . Cereblon is a protein that plays a crucial role in various cellular processes, including embryonic development and the ubiquitin-proteasome system .
Mode of Action
The compound interacts with its target, Cereblon, by binding to it. This binding is facilitated by the terminal amine group present in the compound, which allows rapid conjugation with carboxyl-containing linkers . The interaction between the compound and Cereblon can lead to changes in the function of the protein, potentially influencing the processes in which Cereblon is involved .
Propriétés
IUPAC Name |
3-(methylamino)piperidine-2,6-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-7-4-2-3-5(9)8-6(4)10;/h4,7H,2-3H2,1H3,(H,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWRJEXSBGYYND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(=O)NC1=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide](/img/structure/B2540476.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2540479.png)
![3-[(2-Chloroacetyl)-(3,4-dihydro-2H-chromen-4-yl)amino]propanamide](/img/structure/B2540480.png)
![(Z)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540481.png)
![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2540483.png)

![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2540485.png)




![N-cycloheptyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2540496.png)
![2-[(2-fluoropyridin-4-yl)formamido]-2-phenyl-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B2540498.png)
